An In-depth Technical Guide to 3-(6-Aminopyridin-3-yl)propanoic Acid (CAS: 446263-96-3)
An In-depth Technical Guide to 3-(6-Aminopyridin-3-yl)propanoic Acid (CAS: 446263-96-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(6-Aminopyridin-3-yl)propanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The information presented herein is curated to support researchers and drug development professionals in understanding its synthesis, properties, and potential applications.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| Chemical Name | 3-(6-Aminopyridin-3-yl)propanoic acid |
| CAS Number | 446263-96-3[1] |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | BLDpharm[1] |
Strategic Synthesis Pathway
The synthesis of 3-(6-Aminopyridin-3-yl)propanoic acid can be achieved through a multi-step process, as outlined in patent literature. A key methodological approach involves the reduction of a nitrile precursor followed by hydrolysis. This pathway is favored for its efficiency and the commercial availability of starting materials.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 3-(6-Aminopyridin-3-yl)propanoic acid.
Detailed Experimental Protocol (Exemplary):
This protocol is a representative synthesis based on established chemical principles and patent literature. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of Ethyl 3-(6-aminopyridin-3-yl)acrylate
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To a solution of 5-bromo-2-aminopyridine (1 equivalent) in a suitable solvent such as DMF, add ethyl acrylate (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equivalents), and a base (e.g., triethylamine, 2 equivalents).
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Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80-100 °C for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield ethyl 3-(6-aminopyridin-3-yl)acrylate.
Step 2: Reduction and Hydrolysis to 3-(6-Aminopyridin-3-yl)propanoic acid
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Dissolve the ethyl 3-(6-aminopyridin-3-yl)acrylate (1 equivalent) in a suitable solvent such as ethanol.
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Add a reducing agent, such as palladium on carbon (10% w/w), and subject the mixture to hydrogenation (H₂ gas) at a suitable pressure.
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After the reduction is complete (as monitored by TLC or LC-MS), filter the catalyst.
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To the filtrate, add an aqueous solution of a strong base (e.g., sodium hydroxide, 2-3 equivalents).
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Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester.
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Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-(6-Aminopyridin-3-yl)propanoic acid.
Causality in Experimental Choices:
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Palladium Catalysis: The Heck reaction in Step 1 is a powerful and reliable method for C-C bond formation between an aryl halide and an alkene. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.
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Hydrogenation: The reduction of the double bond in the acrylate intermediate is a standard and efficient method to obtain the saturated propanoate backbone.
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Base-catalyzed Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid is a robust and high-yielding transformation.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(6-aminopyridin-3-yl)propanoic acid scaffold is a valuable building block in the design of novel therapeutic agents. The aminopyridine moiety is a known pharmacophore that can participate in key interactions with biological targets, while the propanoic acid tail allows for further structural modifications to modulate potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
The aminopyridine core is present in a variety of biologically active compounds, suggesting that derivatives of 3-(6-aminopyridin-3-yl)propanoic acid could be explored as:
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Enzyme Inhibitors: Aminopyridine derivatives have been investigated as inhibitors of various enzymes, including BACE1 (implicated in Alzheimer's disease)[2], phosphodiesterase-4 (PDE4, a target for inflammatory diseases)[3], and Janus kinases (JAKs, involved in inflammatory and autoimmune disorders)[4]. The propanoic acid group can be functionalized to target specific residues within an enzyme's active site.
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Kinase Inhibitors: The aminopyridine scaffold has been incorporated into inhibitors of kinases such as EGFR, which are crucial targets in cancer therapy[5].
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Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The 2-aminopyridine structure is a key component in the design of potent and selective nNOS inhibitors for the treatment of neurological disorders[6].
Logical Framework for Drug Design:
Caption: Logical flow for utilizing the core scaffold in drug design.
Conclusion and Future Perspectives
3-(6-Aminopyridin-3-yl)propanoic acid represents a versatile and promising scaffold for the development of novel therapeutics. Its straightforward synthesis and the known biological relevance of its constituent moieties make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis of derivative libraries and their systematic evaluation against a panel of biologically relevant targets to unlock the full therapeutic potential of this compound class. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on such endeavors.
References
- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5236-5239.
- Girard, Y., et al. (1999). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Journal of Medicinal Chemistry, 42(11), 2136-2147.
- Zhao, J., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127048.
- Li, H., et al. (2012). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 915-920.
- Li, D., et al. (2017). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Scientific Reports, 7, 41723.
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ChemBK. 3-(6-aminopyridin-3-yl)propanoic acid. Available at: [Link].
Sources
- 1. 446263-96-3|3-(6-Aminopyridin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]




